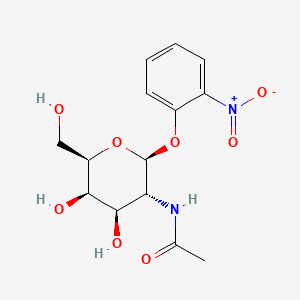

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose is a useful research compound. Its molecular formula is C14H18N2O8 and its molecular weight is 342.304. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose (commonly referred to as 2-NP-GalNAc) is a synthetic carbohydrate derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and lectin interactions. This compound serves as a substrate for various glycosidases and has implications in biochemical research, especially in the study of carbohydrate-binding proteins and their roles in biological processes.

- Molecular Formula : C₁₄H₁₈N₂O₈

- Molecular Weight : 342.301 g/mol

- Melting Point : 264 °C

- Density : 1.5 g/cm³

- Boiling Point : 685.2 °C at 760 mmHg

The biological activity of 2-NP-GalNAc primarily involves its interaction with specific enzymes and lectins. The nitrophenyl group enhances the compound's ability to act as a chromogenic substrate, allowing for the spectrophotometric determination of enzyme activity. For example, it has been shown to inhibit various glycosidases, including β-galactosidase, by mimicking natural substrates and competing for binding sites on the enzyme .

Enzyme Inhibition

Research indicates that 2-NP-GalNAc is an effective inhibitor of certain glycosidases. A study demonstrated that it exhibits significantly higher inhibitory activity compared to other similar compounds, with IC50 values indicating potent inhibition in enzymatic assays. For instance, it was found that the compound inhibited β-galactosidase activity by over 90% at concentrations as low as 1 mM .

Lectin Binding Studies

Lectins are proteins that bind carbohydrates with high specificity. Studies have shown that 2-NP-GalNAc can effectively compete with natural glycoproteins for binding to various lectins, such as concanavalin A and BS II lectin. This competitive binding suggests its potential utility in studying glycan-lectin interactions and understanding cellular recognition processes .

Research Findings Summary Table

| Study | Findings | Methodology |

|---|---|---|

| Study A | Inhibition of β-galactosidase by >90% at 1 mM | Enzymatic assays |

| Study B | Competitive binding to BS II lectin | Precipitation assays |

| Study C | Higher potency compared to D-glucose derivatives | Spectrophotometric analysis |

Applications in Biochemistry

The unique properties of 2-NP-GalNAc make it valuable in various biochemical applications:

- Substrate for Glycosidases : Utilized to determine enzyme specificity and kinetics.

- Inhibitor in Glycan Studies : Serves as a tool to dissect glycan-mediated biological processes.

- Research on Carbohydrate Recognition : Aids in understanding how sugars interact with proteins, which is crucial for developing therapeutics targeting glycan-binding proteins.

科学研究应用

Enzyme Substrate in Glycosidase Activity Studies

One of the primary applications of 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose is as a substrate for studying the activity of glycosidases, particularly N-acetylgalactosaminidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and the use of nitrophenyl derivatives allows for easy monitoring of enzymatic activity through spectrophotometric methods.

Kinetic Studies

Kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) can be determined using this substrate. For instance, studies have shown that the enzyme β-N-acetylhexosaminidase exhibits specific activity with 2-nitrophenyl derivatives, providing insights into enzyme efficiency and substrate specificity . The kinetic data obtained from these studies are crucial for understanding enzyme mechanisms and optimizing conditions for industrial applications.

Synthesis of Glycoconjugates

Another significant application lies in the synthesis of glycoconjugates. The compound can be utilized as a building block in the synthesis of complex carbohydrates and glycoconjugates through glycosylation reactions.

Chemo-Enzymatic Synthesis

Chemo-enzymatic methods employing 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose have been developed to produce various glycosides efficiently. These methods combine chemical and enzymatic processes to enhance yields and selectivity in synthesizing desired products . The ability to selectively modify this compound opens avenues for creating diverse carbohydrate structures relevant in medicinal chemistry and vaccine development.

Biomedical Research Applications

The compound's relevance extends to biomedical research, particularly in studying diseases associated with glycan metabolism.

Disease Biomarkers

Research indicates that derivatives of 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose may serve as potential biomarkers for conditions like Tay-Sachs disease, where specific enzyme deficiencies lead to altered glycan profiles . Investigating these alterations can aid in early diagnosis and therapeutic monitoring.

Drug Development

In drug development, this compound can be used to design inhibitors targeting specific glycosidases involved in disease pathways. By synthesizing analogs of 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose, researchers can explore their efficacy as therapeutic agents against diseases linked to glycan metabolism.

Analytical Applications

The compound also finds utility in analytical chemistry, particularly in developing assays for carbohydrate analysis.

Chromatographic Techniques

Using high-performance liquid chromatography (HPLC), researchers can analyze the hydrolysis products formed when 2-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranose is acted upon by various enzymes. This analytical approach allows for precise quantification and characterization of enzyme activities .

Summary Table of Applications

属性

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMQUEGJJUADKD-RKQHYHRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。